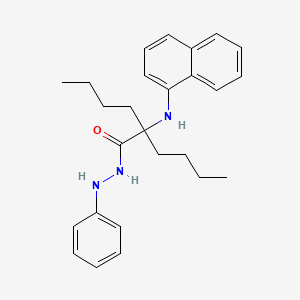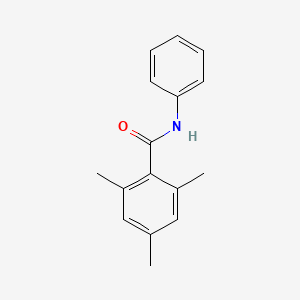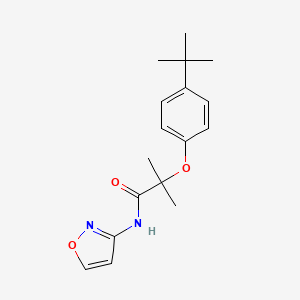
2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide, also known as BANPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In neurons, 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide has been shown to inhibit the activity of caspase-3, an enzyme that is involved in the apoptotic pathway.
Biochemical and Physiological Effects:
2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide has been shown to prevent cell death and protect against oxidative stress. Additionally, 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels and improved cognitive function.
実験室実験の利点と制限
One advantage of using 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide in lab experiments is its ability to selectively target cancer cells and prevent their growth. Additionally, 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide has been shown to have neuroprotective effects, which could be useful in the development of drugs for the treatment of neurodegenerative diseases. However, one limitation of using 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide is its potential toxicity, as high concentrations of the compound have been shown to induce cell death in non-cancerous cells.
将来の方向性
There are several future directions for the study of 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide. One potential avenue is the development of 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide derivatives that have improved selectivity and reduced toxicity. Additionally, 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide could be further studied for its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative diseases. Finally, the mechanism of action of 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide could be further elucidated to improve our understanding of its effects on cancer cells and neurons.
合成法
2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine and 2-bromobutane to form 2-(1-naphthylamino)butane. This intermediate is then reacted with phenylhydrazine and hexanoyl chloride to yield 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide.
科学的研究の応用
2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide has been studied for its potential as a neuroprotective agent, as it has been shown to prevent neuronal cell death in vitro. Additionally, 2-butyl-2-(1-naphthylamino)-N'-phenylhexanohydrazide has been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
特性
IUPAC Name |
2-butyl-2-(naphthalen-1-ylamino)-N'-phenylhexanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O/c1-3-5-19-26(20-6-4-2,25(30)29-28-22-15-8-7-9-16-22)27-24-18-12-14-21-13-10-11-17-23(21)24/h7-18,27-28H,3-6,19-20H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDIMLNLZQLYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5086647.png)
![1-chloro-4-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-ethylbenzene](/img/structure/B5086660.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-thienyl)acetamide](/img/structure/B5086665.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-methyl-N-phenylpropanamide](/img/structure/B5086671.png)
![3-benzyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5086677.png)

![1-allyl-5-({[2-(diethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5086704.png)
![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)
![3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5086709.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5086717.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5086718.png)
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)
![3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)